molecular formula C9H16N4 B582496 1,5-Dimethyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine CAS No. 1227465-80-6

1,5-Dimethyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine

Cat. No.: B582496
CAS No.: 1227465-80-6
M. Wt: 180.255
InChI Key: UYAWOPHBKBNBLF-UHFFFAOYSA-N
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Description

1,5-Dimethyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine is a heterocyclic compound that features a pyrazole ring substituted with a pyrrolidine moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dimethyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine typically involves the reaction of appropriate pyrazole derivatives with pyrrolidine under specific conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

1,5-Dimethyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials, agrochemicals, and other industrial applications.

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,5-Dimethyl-3-(pyrrolidin-1-yl)-1H-pyrazol-4-amine: shares structural similarities with other pyrazole derivatives and pyrrolidine-containing compounds.

    Pyrrolopyrazine derivatives: These compounds also contain a pyrazole ring fused with a pyrrolidine moiety and exhibit similar biological activities.

    Quinolinyl-pyrazoles: These compounds feature a pyrazole ring substituted with a quinoline moiety and are studied for their pharmacological properties.

Uniqueness

This compound is unique due to its specific substitution pattern and the combination of the pyrazole and pyrrolidine rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1,5-dimethyl-3-pyrrolidin-1-ylpyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4/c1-7-8(10)9(11-12(7)2)13-5-3-4-6-13/h3-6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYAWOPHBKBNBLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)N2CCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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